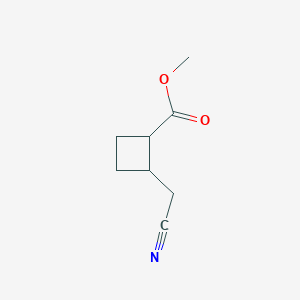

Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate

Description

Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate is a cyclobutane-based ester featuring a cyanomethyl substituent at the 2-position and a methyl carboxylate group at the 1-position. These compounds are typically synthesized via photoredox catalysis, decarboxylative coupling, or nucleophilic substitution reactions, and they serve as intermediates in medicinal chemistry and materials science .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

methyl 2-(cyanomethyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-11-8(10)7-3-2-6(7)4-5-9/h6-7H,2-4H2,1H3 |

InChI Key |

QDJAPPBXNHVVSM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC1CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a cyanomethylating agent in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The compound participates in cyclization reactions facilitated by its strained cyclobutane ring. Under cobalt carbonyl mediation, analogous cyclobutane derivatives undergo carbocyclization to form bicyclic ketones or monocyclic alkenes via Pauson-Khand-type reactions . For example:

-

Cobalt-mediated cyclocarbonylation : Generates bicyclopentanones under or atmospheres .

-

Photochemical ring-opening : Blue light irradiation with as a photocatalyst enables radical-mediated ring-opening, yielding functionalized cyclobutanes (e.g., methyl 1-(2-phenylethyl)-3-(cyanomethyl)cyclobutane-1-carboxylate) .

Radical-Mediated Transformations

The cyanomethyl group promotes radical reactivity:

-

Photoredox reactions : With alkyl halides (e.g., 2-bromoacetophenone) and , the compound undergoes α-selective radical addition, forming products like methyl 1-(2-oxo-2-phenylethyl)-3-(cyanomethyl)cyclobutane-1-carboxylate .

-

TEMPO trapping : Radical intermediates are trapped by TEMPO, confirming a radical pathway .

Nucleophilic Substitution

The ester group is susceptible to nucleophilic attack:

-

Hydrolysis : Basic conditions (e.g., ) yield carboxylic acid derivatives.

-

Aminolysis : Reacts with amines to form amides, though specific data for this compound requires further study .

Rearrangement Reactions

Carbanionic rearrangements are observed in related cyclobutane systems:

-

Thermal ring expansion : At 180°C, halogen-substituted analogs rearrange to cyclopentenes via double-migration pathways .

Mechanistic Insights

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with cyano groups often exhibit significant anticancer activity. For instance:

-

Case Study 1: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate has been identified as a potent inhibitor of CDK9, which is crucial for transcriptional regulation in cancer cells. In vitro assays suggest that this compound selectively inhibits CDK9 over other kinases, indicating its potential as a targeted cancer therapy. -

Case Study 2: Cytotoxicity Against Triple-Negative Breast Cancer (TNBC)

Preliminary studies have shown that this compound induces apoptosis in TNBC cell lines, suggesting its viability as an anticancer agent. The mechanism involves activating apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Compounds featuring similar functional groups have been documented to possess antimicrobial properties. The presence of the cyano group may enhance reactivity towards microbial targets, although specific studies on this compound are still needed to confirm this activity.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Pharmaceutical Development : It can be used to synthesize novel pharmaceutical agents by modifying its structure to enhance biological activity.

- Agrochemicals : The compound's unique reactivity allows it to be incorporated into agrochemical formulations aimed at improving crop protection and yield.

Mechanism of Action

The mechanism by which Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the cyanomethyl group and the ester functionality. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The primary structural differences among analogs lie in substituent types and positions on the cyclobutane ring. Key examples include:

a) Methyl 1-(((2S,5R)-2-Isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (30)

- Substituents : A bulky cyclohexylmethyl group at the 1-position.

- Synthesis : Prepared via photoredox-catalyzed deboronative radical addition, yielding 67% as a colorless oil.

- Properties : Exhibits IR peaks at 3024 cm⁻¹ (C–H stretch) and 1728 cm⁻¹ (ester C=O) .

b) 2-Methylbenzyl 1-Cyanocyclopentane-1-carboxylate (10d)

- Core Structure : Cyclopentane instead of cyclobutane.

- Synthesis: Derived from potassium 1-cyanocyclopentane-1-carboxylate and 2-methylbenzyl alcohol via acid chloride coupling (50% yield) .

c) Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Functional Group: Methylamino substituent at the 1-position.

- Applications : Used as a precursor for spirocyclic compounds in pharmaceutical synthesis (e.g., EP 4 374 877 A2) .

d) Methyl 2-(2-Bromo-1H-Benzimidazol-1-yl)cyclobutane-1-carboxylate (6g)

Physicochemical and Spectroscopic Data

Key data for selected analogs are summarized below:

Key Contrasts

- Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogs (e.g., 10d ), influencing reactivity in ring-opening reactions .

- Steric Effects: Bulky substituents (e.g., cyclohexylmethyl in 30) reduce reaction yields compared to smaller groups (e.g., cyanomethyl) .

- Functional Group Compatibility: Cyanomethyl and benzimidazole groups enhance electrophilicity, whereas methylamino groups favor nucleophilic substitution pathways .

Biological Activity

Chemical Structure and Properties

- IUPAC Name : Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate

- Molecular Formula : C₇H₉N O₂

- Molecular Weight : 153.18 g/mol

- CAS Number : 1824203-42-0

- SMILES Notation :

COC(=O)C1CCC1CC#N

The presence of the cyano group is significant as it often enhances the reactivity and biological interactions of compounds. The methyl ester functional group also contributes to the compound's solubility and potential bioavailability.

While specific mechanisms for this compound are not well-documented, compounds with similar structures often exhibit biological activities through:

- Enzyme Inhibition : Compounds in this class may inhibit certain enzymes, impacting various biochemical pathways.

- Receptor Binding : They may interact with specific receptors, modulating cellular responses.

- Signal Transduction Modulation : These compounds can influence signal transduction pathways, affecting cellular functions.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity. For instance, cyclobutane-containing alkaloids have been reported to possess significant antibacterial and antifungal properties, making them of interest in drug development for infectious diseases . The potential for this compound to exhibit similar activities is plausible given its structural features.

Anticancer Potential

Research indicates that many compounds featuring a cyclobutane structure have shown promise in anticancer applications. Cyclobutane derivatives can interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of signaling pathways involved in cell growth . The unique structural characteristics of this compound may confer similar properties.

Case Studies and Research Findings

Several studies have explored the biological activities of cyclobutane derivatives, providing insights into their potential applications:

- Antitumor Activity : A study on naturally occurring cyclobutane-containing alkaloids revealed their antitumor effects, leading to further exploration of synthetic analogs for therapeutic use .

- Antimicrobial Screening : Research on related compounds has shown effective inhibition against Gram-positive bacteria, suggesting that this compound could be evaluated for similar antimicrobial efficacy .

- CNS Penetration : Compounds with similar scaffolds have been investigated for their ability to penetrate the blood-brain barrier (BBB), indicating a potential for central nervous system (CNS) activity .

Comparative Analysis with Related Compounds

Q & A

Basic: What are the key synthetic strategies for preparing Methyl 2-(cyanomethyl)cyclobutane-1-carboxylate?

Answer:

The synthesis typically involves functionalizing a cyclobutane core. A plausible route includes:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure of alkenes.

Cyanomethyl Introduction : Alkylation of a cyclobutane precursor (e.g., cyclobutanone derivatives) with bromoacetonitrile or via nucleophilic substitution using malononitrile ().

Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) or via DCC-mediated coupling ().

Key Conditions :

- Base: NaOEt or KOtBu ().

- Solvent: Ethanol/methanol (reflux, 60–80°C) ().

- Yield Optimization: Use continuous flow processes for scalability ().

Advanced: How can steric effects in the cyclobutane ring influence reactivity during functionalization?

Answer:

The strained cyclobutane ring increases reactivity, but steric hindrance from substituents (e.g., cyanomethyl and ester groups) can slow nucleophilic attacks. Strategies to mitigate this include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance electrophilicity ( ).

- Catalysis : Use Pd or Ni catalysts for cross-couplings to reduce activation energy ().

- Temperature Control : Higher temps (50–80°C) overcome steric barriers but may risk ring-opening ( ).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 139.15 for the core structure) and purity (retention time: ~1.16–1.18 min under SMD-TFA05 conditions) ().

- NMR : Key signals include:

- ¹H NMR : Cyclobutane protons (δ 2.5–3.5 ppm, multiplet), ester methyl (δ 3.7 ppm, singlet), cyanomethyl (δ 2.0–2.5 ppm) ().

- ¹³C NMR : Ester carbonyl (δ 170–175 ppm), nitrile (δ 115–120 ppm) ().

- HRMS : Validate exact mass (e.g., m/z 658 [M+H]⁺ for derivatives) ( ).

Advanced: How to resolve contradictions in reduction outcomes of the cyanomethyl group?

Answer:

Conflicting results (e.g., partial reduction vs. complete conversion to amine) arise from:

- Reducing Agents : LiAlH₄ yields primary amines, while catalytic hydrogenation (Pd/C, H₂) may retain the nitrile ().

- Solvent Effects : Protic solvents (MeOH) favor protonation, reducing side reactions ( ).

- Additives : Use NH₄Cl to stabilize intermediates and prevent over-reduction ().

Basic: What purification challenges exist, and how are they addressed?

Answer:

- Challenges : Co-elution of polar byproducts (e.g., unreacted cyanomethyl precursors).

- Solutions :

Advanced: How can computational modeling predict regioselectivity in derivatization?

Answer:

- DFT Calculations : Assess transition-state energies to predict attack sites (e.g., ester vs. cyanomethyl reactivity) ().

- MD Simulations : Evaluate steric accessibility of the cyclobutane ring in solvent environments ().

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible routes ().

Basic: What derivatives are pivotal in medicinal chemistry research?

Answer:

- Amide Derivatives : For kinase inhibitors (e.g., methyl 1-(methylamino)cyclobutane-1-carboxylate in Reference Example 85, ).

- Spirocyclic Analogs : Used in antiviral agents (e.g., diazaspiro[3.5]non-8-ene derivatives, ).

- Trifluoromethyl Modifications : Enhance metabolic stability ().

Advanced: How to optimize cross-coupling reactions with aryl halides?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.